![molecular formula C22H24N4O2S2 B2386266 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine CAS No. 862977-09-1](/img/structure/B2386266.png)
1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine (BETP) is a compound that has attracted the attention of many researchers due to its potential applications in various fields, including medicinal chemistry, material science, and biological research. BETP is a heterocyclic compound that contains a piperazine ring and two benzothiazole rings, which are known for their biological activities.
Scientific Research Applications
Antibacterial Activity
The compound’s thiazole and sulfonamide moieties contribute to its antibacterial properties. Researchers have synthesized derivatives combining these groups and evaluated their efficacy. Notably, some compounds exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Specificity is evident when comparing drug–peptide complexes with synthetic intermediate–peptide complexes .
Antioxidant Properties
While not extensively studied, certain derivatives of this compound have demonstrated antioxidant activity. Their ability to scavenge free radicals and protect against oxidative stress warrants further investigation .
Anti-Tubercular Potential
Given the urgent need for new anti-tubercular agents, exploring benzothiazole-based compounds is crucial. Although specific data on this compound’s anti-tubercular activity are scarce, it could be a promising avenue for future research .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of bacterial strains . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Result of Action
Benzothiazole derivatives have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
properties
IUPAC Name |
4-ethoxy-2-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c1-3-27-15-7-5-9-17-19(15)23-21(29-17)25-11-13-26(14-12-25)22-24-20-16(28-4-2)8-6-10-18(20)30-22/h5-10H,3-4,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYICGOREXPAPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.